molecular formula C15H20O4 B042046 Diethyl 2-ethyl-2-phenylmalonate CAS No. 76-67-5

Diethyl 2-ethyl-2-phenylmalonate

Cat. No.: B042046
CAS No.: 76-67-5
M. Wt: 264.32 g/mol
InChI Key: PKRVDBARWFJWEB-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the compound is used in the synthesis of barbiturate compounds . Barbiturates work by binding to the GABA receptors in the brain, enhancing the effect of the neurotransmitter GABA, which results in sedative and anxiolytic effects.

Biochemical Pathways

Diethyl 2-ethyl-2-phenylmalonate is involved in the synthesis of barbiturate compounds . Barbiturates are known to affect the central nervous system by inhibiting neuronal activity. They do this by enhancing the action of the neurotransmitter GABA, which is inhibitory, leading to decreased neuron firing and resulting in sedative and anxiolytic effects.

Pharmacokinetics

This compound has a molecular weight of 264.32 , which could influence its absorption and distribution in the body.

Result of Action

It is known that the compound is used in the synthesis of barbiturate compounds , which have sedative and anxiolytic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethylphenylmalonate can be synthesized through the alkylation of diethyl malonate with ethyl bromide and phenylmagnesium bromide . The reaction typically involves the following steps:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with ethyl bromide in an S_N2 reaction to form diethyl ethylmalonate.

    Phenylation: The resulting compound is then treated with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group, yielding diethyl ethylphenylmalonate.

Industrial Production Methods

In industrial settings, the production of diethyl ethylphenylmalonate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl ethylphenylmalonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form ethylphenylmalonic acid.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield ethylphenylacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Decarboxylation: Requires heating, often in the presence of a catalyst.

    Substitution: Involves nucleophiles such as alkyl halides under basic conditions.

Major Products

Scientific Research Applications

Diethyl ethylphenylmalonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Lacks the phenyl group, making it less versatile in certain synthetic applications.

    Diethyl phenylmalonate: Similar structure but without the ethyl group, leading to different reactivity and applications.

  • **Ethyl phenylacetate

Properties

IUPAC Name

diethyl 2-ethyl-2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVDBARWFJWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058802
Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-67-5
Record name 1,3-Diethyl 2-ethyl-2-phenylpropanedioate
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Record name Diethyl ethylphenylmalonate
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Record name Diethyl ethylphenylmalonate
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Record name Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester
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Record name Propanedioic acid, ethylphenyl-, diethyl ester
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Record name Diethyl ethyl(phenyl)malonate
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Record name DIETHYL ETHYLPHENYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of diethyl ethylphenylmalonate in materials science?

A1: Diethyl ethylphenylmalonate serves as a precursor for synthesizing specialized surfactants. For instance, it can be hydrolyzed to obtain ethylphenylmalonate, which, when combined with dodecylamine, significantly improves the flotation efficiency of zinc oxide. [] This application highlights its potential in mineral processing and separation technologies.

Q2: Can diethyl ethylphenylmalonate be selectively cleaved to obtain the parent arene?

A3: Yes, electrochemical reduction of the cyclopentadienyliron hexafluorophosphate complex of diethyl ethylphenylmalonate leads to the selective liberation of the parent arene, ethylphenylmalonic acid, in high yields (over 85%). [] This method provides a valuable route for removing the cyclopentadienyliron moiety without affecting the ester functionality, showcasing its utility in synthetic chemistry.

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